Cas no 198633-77-1 (Benzonitrile, 3,6-difluoro-2-methyl- (9CI))

Benzonitrile, 3,6-difluoro-2-methyl- (9CI) is a fluorinated aromatic nitrile compound characterized by its distinct substitution pattern, featuring fluorine and methyl groups at the 3, 6, and 2 positions, respectively. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances its reactivity in cross-coupling reactions and improves metabolic stability in bioactive molecules. Its high purity and well-defined molecular architecture ensure consistent performance in demanding applications. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture.
Benzonitrile, 3,6-difluoro-2-methyl- (9CI) structure
198633-77-1 structure
Product Name:Benzonitrile, 3,6-difluoro-2-methyl- (9CI)
CAS No:198633-77-1
MF:C8H5F2N
MW:153.128808736801
CID:877440
PubChem ID:18785800
Update Time:2025-10-31

Benzonitrile, 3,6-difluoro-2-methyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 3,6-difluoro-2-methyl- (9CI)
    • 3,6-DIFLUORO-2-METHYLBENZONITRILE
    • MDL: MFCD18826291
    • Inchi: 1S/C8H5F2N/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3
    • InChI Key: GIRMHLSPAMODBZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(C#N)=C1C)F

Computed Properties

  • Exact Mass: 153.03900
  • Monoisotopic Mass: 153.039
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8A^2
  • XLogP3: 2.2

Experimental Properties

  • PSA: 23.79000
  • LogP: 2.14488

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Benzonitrile, 3,6-difluoro-2-methyl- (9CI) Suppliers

Amadis Chemical Company Limited
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(CAS:198633-77-1)Benzonitrile, 3,6-difluoro-2-methyl- (9CI)
Order Number:A939865
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:31
Price ($):674.0
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Benzonitrile, 3,6-difluoro-2-methyl- (9CI) Related Literature

Additional information on Benzonitrile, 3,6-difluoro-2-methyl- (9CI)

Benzonitrile, 3,6-difluoro-2-methyl- (9CI): A Comprehensive Overview in Modern Chemical Research

Benzonitrile, 3,6-difluoro-2-methyl- (9CI) is a fluorinated aromatic nitrile that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, identified by its CAS number 198633-77-1, represents a fascinating example of how structural modifications can lead to novel chemical entities with tailored functionalities. The presence of both fluorine and methyl substituents on the benzene ring introduces distinct electronic and steric effects, making this molecule a valuable candidate for various synthetic and biological studies.

The increasing interest in fluorinated compounds stems from their prevalence in biologically active molecules. Fluorine atoms can modulate the pharmacokinetic properties of drugs, enhance metabolic stability, and improve binding affinity to biological targets. In the case of Benzonitrile, 3,6-difluoro-2-methyl- (9CI), the electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the methyl group create a complex interplay that can influence reactivity and interaction with biological systems. This balance makes it an intriguing subject for researchers exploring new synthetic pathways and drug discovery strategies.

Recent advancements in computational chemistry have enabled more precise predictions of the behavior of such complex molecules. Molecular modeling studies on Benzonitrile, 3,6-difluoro-2-methyl- (9CI) have revealed insights into its potential role as an intermediate in the synthesis of more complex heterocyclic compounds. The fluorinated nitrile group provides a versatile handle for further functionalization, allowing chemists to design molecules with specific biological activities. For instance, such compounds have been explored as potential inhibitors of enzymes involved in inflammatory pathways, where fluorine substitution can enhance binding affinity and reduce off-target effects.

The pharmaceutical industry has been particularly keen on developing new classes of fluorinated nitriles due to their reported efficacy in treating various diseases. Preclinical studies have shown that derivatives of this compound exhibit promising activity against bacterial infections and certain types of cancer. The ability to fine-tune the electronic properties of the molecule through strategic substitution allows for the optimization of pharmacological profiles. Researchers are now focusing on understanding how different substituents affect the molecule's interactions with biological targets, which could lead to the development of next-generation therapeutics.

From a synthetic chemistry perspective, Benzonitrile, 3,6-difluoro-2-methyl- (9CI) serves as a building block for more complex structures. The nitrile group is a well-known handle for further transformations, including reduction to amides or carboxylic acids, or nucleophilic addition reactions. The presence of fluorine atoms introduces additional possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in drug synthesis. These reactions allow for the introduction of aryl or heteroaryl groups at specific positions on the benzene ring, expanding the chemical space available for exploration.

The environmental impact of fluorinated compounds is also a topic of growing interest. While these molecules offer numerous benefits in terms of biopharmaceutical activity, their persistence in the environment raises concerns about long-term ecological effects. Current research is focused on developing greener synthetic methods that minimize waste and reduce hazardous byproducts. Efforts are being made to optimize processes for producing Benzonitrile, 3,6-difluoro-2-methyl- (9CI) and its derivatives using sustainable practices. This includes exploring catalytic systems that improve yield while reducing energy consumption and environmental footprint.

In conclusion, Benzonitrile, 3,6-difluoro-2-methyl- (9CI), with its CAS number 198633-77-1, represents a compelling example of how structural complexity can lead to novel chemical entities with significant potential in pharmaceutical research. The interplay between fluorine and methyl substituents on the benzene ring creates unique electronic and steric properties that make this molecule a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain at the forefront of chemical innovation in the coming years.

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(CAS:198633-77-1)Benzonitrile, 3,6-difluoro-2-methyl- (9CI)
A939865
Purity:99%
Quantity:1g
Price ($):674.0
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